molecular formula C13H25ClN2O2 B13463665 tert-butyl N-({4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride

tert-butyl N-({4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride

Cat. No.: B13463665
M. Wt: 276.80 g/mol
InChI Key: DEMMZQDNDRUFCL-UHFFFAOYSA-N
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Description

The compound features a rigid 2-azabicyclo[2.1.1]hexane core substituted with an ethyl group at the 4-position and a tert-butyl carbamate group attached via a methylene bridge. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical research and development. It is cataloged as a building block in medicinal chemistry, particularly for exploring structure-activity relationships (SAR) in drug discovery .

Properties

Molecular Formula

C13H25ClN2O2

Molecular Weight

276.80 g/mol

IUPAC Name

tert-butyl N-[(4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl)methyl]carbamate;hydrochloride

InChI

InChI=1S/C13H24N2O2.ClH/c1-5-12-6-13(7-12,15-8-12)9-14-10(16)17-11(2,3)4;/h15H,5-9H2,1-4H3,(H,14,16);1H

InChI Key

DEMMZQDNDRUFCL-UHFFFAOYSA-N

Canonical SMILES

CCC12CC(C1)(NC2)CNC(=O)OC(C)(C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-({4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride involves multiple steps. One common approach is the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular preparation of 1,2-disubstituted bicyclo[2.1.1]hexane modules .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and reagents to facilitate the reactions and purify the final product.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-({4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.

Scientific Research Applications

tert-butyl N-({4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride is a synthetic compound with a molecular formula of C13H25ClN2O2C_{13}H_{25}ClN_2O_2 and a molecular weight of 276.80 g/mol. It is characterized by a unique molecular architecture that includes a tert-butyl group and a bicyclic azabicyclo framework. The compound features a carbamate functional group, which is significant in various applications.

Scientific Research Applications

This compound has several applications across various fields. Studies on the interactions of this compound with biological targets are essential for understanding its pharmacological potential. These studies may involve assessing its binding affinity to receptors or enzymes, elucidating its mechanism of action within biological systems. The biological activity of this compound is linked to its interaction with specific molecular targets, potentially acting as an inhibitor or activator of enzymes or receptors. This activity makes it useful in studying biological pathways and mechanisms, particularly in pharmacological contexts.

Mechanism of Action

The mechanism of action of tert-butyl N-({4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Salt Form CAS Number
This compound C₁₃H₂₅ClN₂O₂ 276.81 4-ethyl, N-(methyl)carbamate Hydrochloride Not provided
tert-butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate hydrochloride Not provided Not provided 1-aminomethyl, 2-carboxylate Hydrochloride 1803597-21-8
tert-butyl N-(2-azabicyclo[2.1.1]hexan-4-yl)carbamate C₁₀H₁₈N₂O₂ 198.26 4-amine, N-carbamate Free base 2344685-16-9

Key Observations :

Substituent Effects: The 4-ethyl group in the target compound introduces steric bulk and lipophilicity compared to the unsubstituted 4-amine in tert-butyl N-(2-azabicyclo[2.1.1]hexan-4-yl)carbamate . This modification may influence binding affinity to biological targets, such as enzymes or receptors. The methylenecarbamate linker distinguishes it from the 1-aminomethyl-substituted analog (CAS: 1803597-21-8), which may alter metabolic stability or solubility .

Salt Form :

  • Both the target compound and CAS: 1803597-21-8 are hydrochlorides, enhancing aqueous solubility for in vitro assays. In contrast, CAS: 2344685-16-9 is a free base, which may require protonation for biological activity .

Molecular Weight: The target compound has a higher molecular weight (276.81 vs.

Table 2: Supplier and Availability Data

Compound Name Primary Suppliers Region Application Focus
This compound Enamine Ltd (Building Blocks Catalogue) Global Medicinal chemistry R&D
tert-butyl N-(2-azabicyclo[2.1.1]hexan-4-yl)carbamate PharmaBlock Sciences, Accela ChemBio Inc. China, USA Intermediate synthesis
  • The target compound is marketed by Enamine Ltd as a specialized building block, emphasizing its role in early-stage drug discovery .
  • In contrast, tert-butyl N-(2-azabicyclo[2.1.1]hexan-4-yl)carbamate is more widely available, with suppliers in both China and the U.S., reflecting its utility as a versatile intermediate .

Research Implications

  • The 4-ethyl substituent in the target compound may optimize interactions with hydrophobic binding pockets in target proteins, a hypothesis supported by the prioritization of lipophilic substituents in kinase inhibitors and GPCR modulators .
  • Comparative studies with CAS: 1803597-21-8 could elucidate the impact of aminomethyl vs. carbamate functionalities on metabolic stability and bioavailability .

Biological Activity

tert-butyl N-({4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride is a synthetic compound with a unique bicyclic structure, which contributes to its pharmacological potential. This article explores its biological activity, including interactions with molecular targets, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H25ClN2O2, with a molecular weight of 276.80 g/mol. The compound features a carbamate functional group, which is significant in various biological applications.

PropertyValue
Molecular FormulaC13H25ClN2O2
Molecular Weight276.80 g/mol
Functional GroupCarbamate

The biological activity of this compound is primarily linked to its interactions with specific molecular targets, potentially acting as an inhibitor or activator of enzymes or receptors. Such interactions are critical for understanding its role in pharmacological contexts, particularly in the development of new therapeutic agents.

Potential Biological Targets

  • Enzymes : The compound may inhibit or activate various enzymes involved in metabolic pathways.
  • Receptors : It could interact with neurotransmitter receptors, influencing neurological functions.

Synthesis Methods

The synthesis of this compound typically involves multi-step chemical reactions that ensure high purity and yield. Common reagents utilized include:

  • Oxidizing agents : Potassium permanganate
  • Reducing agents : Lithium aluminum hydride

These methods are vital for producing the compound at scale while maintaining quality standards.

Biological Activity Studies

Research on the biological activity of this compound has focused on its antibacterial properties and potential neuroprotective effects. Below are some findings from relevant studies:

Antibacterial Activity

A study evaluated the antibacterial activity of related compounds using microdilution broth susceptibility assays against various bacterial strains including E. coli, M. luteus, and B. cereus. The results indicated that some derivatives exhibited significant antibacterial effects, suggesting potential applications in treating infections caused by drug-resistant pathogens .

Neuroprotective Effects

In vitro studies have shown that compounds structurally similar to this compound can protect astrocytes from amyloid beta-induced toxicity, which is relevant in Alzheimer's disease research. These compounds demonstrated the ability to reduce inflammatory markers such as TNF-alpha and IL-6, indicating a potential neuroprotective mechanism .

Case Studies

Case Study 1: Antibacterial Evaluation
In a comprehensive study, derivatives of tert-butyl carbamates were synthesized and tested against several bacterial strains. The findings showed that certain compounds had higher efficacy against E. coli and B. cereus, with low cytotoxicity observed in bioassays using Artemia salina as a model organism .

Case Study 2: Neuroprotection Against Amyloid Beta
Another study investigated the protective effects of similar compounds on astrocytes exposed to amyloid beta peptides. Results indicated that these compounds could enhance cell viability and reduce inflammatory responses, suggesting their potential application in neurodegenerative disease therapies .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing tert-butyl N-({4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride, and what are critical reaction conditions?

  • Methodology :

  • Begin with tert-butyl carbamate protection of the azabicyclo intermediate. Cyclization reactions under acidic or catalytic conditions (e.g., H₂SO₄ or Pd-mediated coupling) are critical for forming the bicyclo[2.1.1]hexane framework.
  • Key steps include monitoring reaction progress via TLC and optimizing temperature (e.g., 0–25°C for sensitive intermediates) to prevent side reactions .
    • Validation : Use ¹H NMR to confirm the absence of unreacted starting materials.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

  • Methodology :

  • ¹H and ¹³C NMR : Assign peaks for the tert-butyl group (δ ~1.4 ppm for ¹H; ~28 ppm for ¹³C) and azabicyclo protons (δ 2.5–4.0 ppm).
  • IR Spectroscopy : Confirm carbamate C=O stretch (~1700 cm⁻¹) and N-H absorption (~3300 cm⁻¹).
  • Mass Spectrometry : Use HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What are the solubility characteristics of this compound in common solvents, and how do they influence experimental design?

  • Methodology :

  • Solubility testing in DMSO, chloroform, and methanol (e.g., ≥10 mg/mL in DMSO for biological assays).
  • Prefer polar aprotic solvents for reactions involving nucleophilic agents; use solubility data to design recrystallization protocols .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology :

  • Store at room temperature in airtight, light-resistant containers under inert gas (N₂/Ar).
  • Avoid prolonged exposure to moisture or acidic/basic conditions to prevent carbamate hydrolysis .

Advanced Research Questions

Q. What strategies optimize the yield of the bicyclo[2.1.1]hexane ring system during synthesis?

  • Methodology :

  • Catalyst Screening : Test Brønsted/Lewis acids (e.g., HCl, BF₃·OEt₂) to enhance cyclization efficiency.
  • Temperature Gradients : Use flow chemistry (referenced in analogous studies) to maintain precise thermal control during ring closure .
    • Data Analysis : Compare yields via HPLC and adjust catalyst loading (0.5–5 mol%) to minimize byproducts .

Q. How can conflicting NMR data arising from diastereomeric impurities be resolved?

  • Methodology :

  • Advanced NMR : Apply 2D techniques (COSY, NOESY) to differentiate diastereomers. For example, NOE correlations can clarify spatial proximity of ethyl and azabicyclo substituents.
  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak® IA) with hexane/IPA gradients to separate enantiomers .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina with protein structures (e.g., GPCRs) to model binding poses. Focus on hydrogen bonding between the carbamate group and active-site residues.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

Q. How do pH and temperature variations affect the compound’s stability in aqueous solutions?

  • Methodology :

  • Stability Studies : Incubate the compound in buffers (pH 2–10) at 25°C and 40°C. Monitor degradation via HPLC-UV at 254 nm.
  • Kinetic Analysis : Calculate degradation rate constants (k) using first-order models. Note increased hydrolysis at pH <4 or >8 .

Key Data Contradictions and Resolutions

  • Contradiction : Variability in reported solubility ( vs. 16).
    • Resolution : Conduct solvent polarity tests (e.g., using Hansen parameters) to identify optimal conditions for specific applications.
  • Contradiction : Conflicting synthetic yields ( vs. 9).
    • Resolution : Perform Design of Experiments (DoE) to isolate variables (e.g., catalyst type, solvent ratio) and identify yield-limiting factors .

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